4-(Benzylaminomethyl)-2,6-di-tert-butylphenol
Overview
Description
4-(Benzylaminomethyl)-2,6-di-tert-butylphenol is a chemical compound characterized by its phenolic structure with a benzylamino group attached to the fourth carbon of the phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol typically involves the reaction of 2,6-di-tert-butylphenol with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, and at elevated temperatures to facilitate the formation of the benzylamino group.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the reaction of 2,6-di-tert-butylphenol with benzylamine in a reactor. The reaction mixture is then purified to obtain the desired product. The process is optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Production of reduced phenols or alcohols.
Substitution: Introduction of halogen atoms at specific positions on the phenol ring.
Scientific Research Applications
4-(Benzylaminomethyl)-2,6-di-tert-butylphenol is widely used in scientific research due to its antioxidant properties. It is employed in the study of free radical scavenging, oxidative stress, and aging processes. Additionally, it is used in the development of new materials with enhanced stability and resistance to degradation.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cells and tissues. The molecular targets include various ROS and enzymes involved in oxidative stress pathways.
Comparison with Similar Compounds
Butylated hydroxytoluene (BHT)
Butylated hydroxyanisole (BHA)
2,6-Di-tert-butylphenol
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Properties
IUPAC Name |
4-[(benzylamino)methyl]-2,6-ditert-butylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO/c1-21(2,3)18-12-17(13-19(20(18)24)22(4,5)6)15-23-14-16-10-8-7-9-11-16/h7-13,23-24H,14-15H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYNZETULFXFCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373439 | |
Record name | 4-(benzylaminomethyl)-2,6-di-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79126-41-3 | |
Record name | 4-(benzylaminomethyl)-2,6-di-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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